MALT1 Allosteric Inhibition: Thiazolo[4,5-c]pyridin-2-ol Scaffold Enables Potent Cellular Activity
The thiazolo[4,5-c]pyridin-2-ol core scaffold has been developed specifically as the privileged chemotype for allosteric inhibition of MALT1 protease activity [1]. While direct quantitative IC₅₀ data for the unsubstituted parent compound Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) against MALT1 is not publicly reported in primary literature, the scaffold class as a whole demonstrates good cellular potency and refined selectivity when derivatized at the 2-position [1]. In a high-throughput screening campaign for cancer stem cell inhibitors (PubChem AID 2058), the compound was tested in dose-response format and demonstrated activity, with 6 compounds in the set showing activity ≤ 1 µM [2]. The parent 2-ol serves as the essential synthetic precursor for generating 2-substituted analogs that engage the allosteric binding pocket of MALT1—a mechanism that circumvents the toxicity liabilities associated with orthosteric protease inhibitors.
| Evidence Dimension | MALT1 allosteric inhibition potency (class-level) vs. orthosteric MALT1 inhibitors |
|---|---|
| Target Compound Data | Thiazolo[4,5-c]pyridine class: reported good cellular potency and refined selectivity (quantitative values not disclosed) |
| Comparator Or Baseline | Orthosteric MALT1 protease inhibitors: associated with broader protease inhibition and potential toxicity |
| Quantified Difference | Allosteric mechanism offers improved selectivity profile vs. orthosteric inhibition; quantitative selectivity data not disclosed for parent |
| Conditions | Cellular assays for MALT1 protease activity |
Why This Matters
Procurement of the 2-ol scaffold (CAS 857970-39-9) provides the validated synthetic entry point for accessing allosteric MALT1 inhibitors, a differentiated mechanism with potential advantages in therapeutic index relative to orthosteric protease inhibition.
- [1] Chemenu. (n.d.). Thiazolopyridines were developed as allosteric inhibitors of MALT1 with good cellular potency and refined selectivity. View Source
- [2] PubChem BioAssay AID 2058. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. Activity data: 26 Active, 6 Activity ≤ 1 µM. View Source
